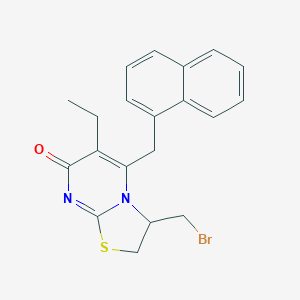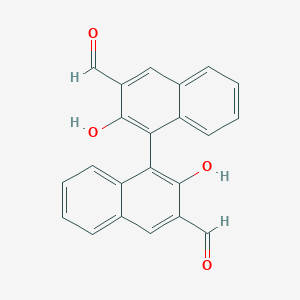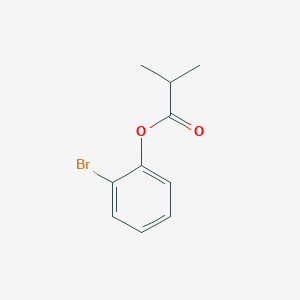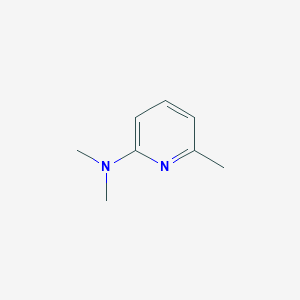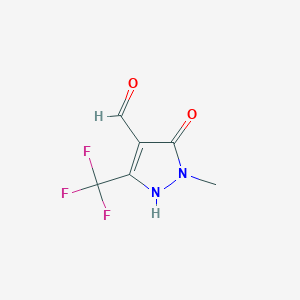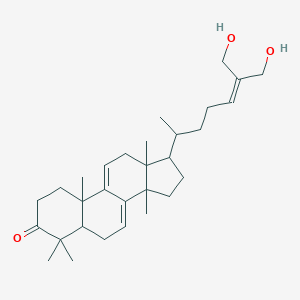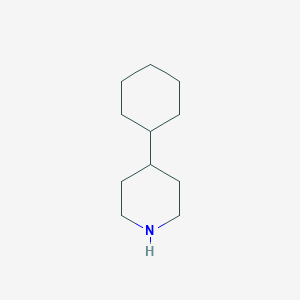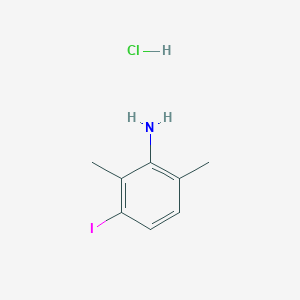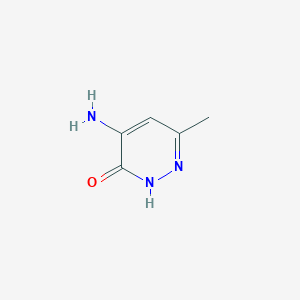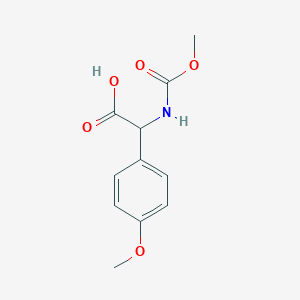![molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7](/img/structure/B176725.png)
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Vue d'ensemble
Description
“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .
Synthesis Analysis
The synthesis of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” include a molecular weight of 192.17 .Applications De Recherche Scientifique
Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates
Specific Scientific Field
Organic Chemistry
Summary of the Application
This research focuses on the synthesis of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .
Methods of Application
The method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .
Results or Outcomes
The high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .
Biological Activities of Pyrrolopyrazine Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities .
Methods of Application
Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results or Outcomes
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Fluorescent Properties of Pyrrolopyridazine Derivatives
Specific Scientific Field
Physical Chemistry
Summary of the Application
Pyrrolopyridazine derivatives, which may include structures similar to “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid”, have been investigated for their fluorescent properties .
Methods of Application
The fluorescent properties of these compounds are typically studied using spectroscopic techniques .
Results or Outcomes
These compounds have potential use in sensors, lasers, and semiconductor devices due to their fluorescent properties .
Antiviral Properties
Specific Scientific Field
Virology
Summary of the Application
Pyrrolopyrazine derivatives, which may include structures similar to “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid”, have shown potential antiviral activities .
Methods of Application
The antiviral properties of these compounds can be tested using standard virological techniques .
Results or Outcomes
Pyrrolo [1,2- a] pyrazine derivatives exhibited more antiviral activities .
Antifungal Properties
Specific Scientific Field
Mycology
Summary of the Application
“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives could have potential antifungal properties .
Methods of Application
The antifungal properties of these compounds can be tested using standard mycological techniques .
Results or Outcomes
Pyrrolo [1,2- a] pyrazine derivatives exhibited more antifungal activities .
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCADCLTCASMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

